molecular formula C6H10O4S B12001460 Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide CAS No. 20627-68-3

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide

Cat. No.: B12001460
CAS No.: 20627-68-3
M. Wt: 178.21 g/mol
InChI Key: UTZUEMAOIISGJH-UHFFFAOYSA-N
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Description

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide is a chemical compound with the molecular formula C6H10O4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene-3-ol using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiophene precursor.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted thiophene derivatives.

Scientific Research Applications

Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-ol, tetrahydro-, 1,1-dioxide: A closely related compound with similar chemical properties.

    Thiophene-3-ol, tetrahydro-, 3-(5-chloro-2-methoxyphenyl)-, 1,1-dioxide: Another derivative with additional functional groups.

Properties

CAS No.

20627-68-3

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) acetate

InChI

InChI=1S/C6H10O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3

InChI Key

UTZUEMAOIISGJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCS(=O)(=O)C1

Origin of Product

United States

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